molecular formula C21H17FN4O3 B2699417 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1105224-12-1

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2699417
CAS No.: 1105224-12-1
M. Wt: 392.39
InChI Key: HEBRVUBREHLNQK-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an oxadiazole ring, a pyridazinone ring, and various substituents such as ethoxyphenyl and fluorophenyl groups. The presence of these functional groups and rings makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. This is followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. The final step involves the formation of the pyridazinone ring through a cyclization reaction under specific conditions, such as the use of a base or an acid catalyst.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids or ketones, while reduction reactions may result in the formation of alcohols or amines.

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its unique structure, the compound is of interest in the development of new drugs and therapeutic agents. It has been investigated for its potential to interact with specific biological targets and pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.

    2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one: The presence of a bromine atom instead of a fluorine atom can lead to different reactivity and biological activity.

    2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-iodophenyl)-2,3-dihydropyridazin-3-one: The iodine substituent can significantly alter the compound’s properties, making it useful for different applications.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-2-28-15-9-7-14(8-10-15)21-23-19(29-25-21)13-26-20(27)12-11-18(24-26)16-5-3-4-6-17(16)22/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBRVUBREHLNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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